5-Methyl-4-octanol

説明

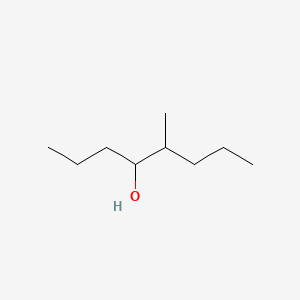

5-Methyl-4-octanol is a chemical compound with the molecular formula C9H20O . It has a molecular weight of 144.2545 .

Molecular Structure Analysis

The molecular structure of 5-Methyl-4-octanol consists of a chain of nine carbon atoms, with a methyl group attached to the fourth carbon and a hydroxyl group attached to the fifth carbon .科学的研究の応用

1. Role in Aggregation Pheromones

5-Methyl-4-octanol has been identified as a significant component of aggregation pheromones in various insect species. For instance, it is the primary aggregation pheromone for the palmetto weevil, Rhynchophorus cruentatus (F.). This pheromone, known as cruentol, enhances the attraction of weevils to specific host volatiles, indicating a synergistic effect between cruentol and host volatiles (Weissling et al., 1994). Additionally, enantioselective synthesis of (R)- and (S)-2-methyl-4-octanol, which is structurally similar to 5-Methyl-4-octanol, has been described for its role as an aggregation pheromone in sugarcane weevils (Baraldi et al., 2002).

2. Glass Transition Temperatures in Nonrigid Molecules

5-Methyl-4-octanol and similar compounds have been studied for their behavior near glass transition temperatures. Johari and Goldstein (1971) investigated the dielectric permittivity and dielectric loss factor of substances including 5-Methyl-4-octanol, highlighting their behavior in the context of glass transition temperatures (Johari & Goldstein, 1971).

3. Environmental Partitioning and Distribution

Research on 5-Methyl-4-octanol has included studies on the partitioning and distribution of similar compounds between various phases, like octanol and water. This type of research is significant in understanding the environmental fate and transport of these compounds. For example, the octanol-water distribution of similar organic acids was studied to understand their environmental behavior (Jafvert et al., 1990).

4. Impact of Pressure on Molecular Processes

The impact of high pressures on molecular processes in substances like 4-methyl-3-heptanol, closely related to 5-Methyl-4-octanol, has been examined. Such studies provide insights into the formation of hydrogen-bonded supramolecular structures under varying pressure conditions (Pawlus et al., 2013).

Safety and Hazards

According to the safety data sheet, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse the mouth with water, do not induce vomiting, and seek medical attention immediately .

特性

IUPAC Name |

5-methyloctan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-4-6-8(3)9(10)7-5-2/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTHHPQUTLMNIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80975146 | |

| Record name | 5-Methyloctan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-4-octanol | |

CAS RN |

59734-23-5 | |

| Record name | 5-Methyl-4-octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059734235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyloctan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

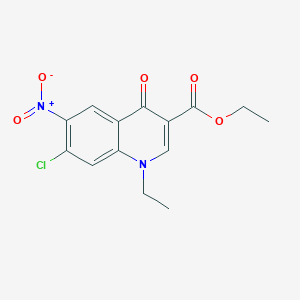

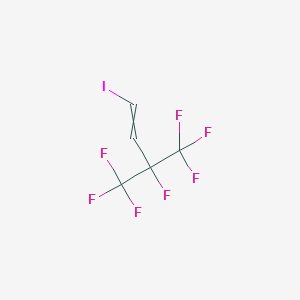

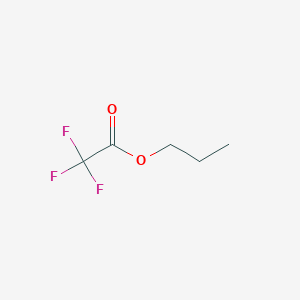

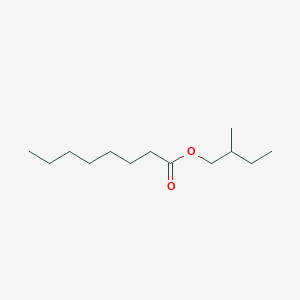

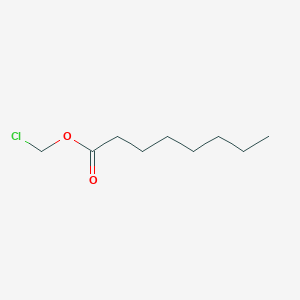

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological significance of 5-Methyl-4-octanol?

A1: 5-Methyl-4-octanol, also known as cruentol, serves as the primary aggregation pheromone for the palm weevil species Rhynchophorus cruentatus. [, ] Released by males, this pheromone attracts both males and females of the species, facilitating aggregation and mating. [, ] This chemical signaling plays a crucial role in the weevil's life cycle, influencing its population dynamics and dispersal.

Q2: How does 5-Methyl-4-octanol interact with palm weevils to elicit a response?

A2: While the precise mechanism of olfactory reception remains to be fully elucidated, it is understood that 5-Methyl-4-octanol binds to specialized receptors within the weevil's antennae. [] This binding triggers a cascade of neural signals, ultimately influencing the insect's behavior, specifically attracting them to the pheromone source.

Q3: What is the stereochemistry of the most active form of 5-Methyl-4-octanol?

A3: The natural and most biologically active stereoisomer of cruentol is (4S,5S)-5-Methyl-4-octanol. [] This highlights the importance of stereochemistry in pheromone activity, as other stereoisomers might not elicit the same response from the weevils.

Q4: Beyond 5-Methyl-4-octanol, what other factors influence the attractiveness of pheromone traps?

A4: Field studies have demonstrated that while 5-Methyl-4-octanol is a potent attractant, its efficacy is significantly enhanced when combined with volatile compounds emitted from fermenting plant material. [] These plant volatiles, though not fully identified, act synergistically with the pheromone, creating a highly attractive blend for the weevils. Ethyl acetate, in particular, has shown promising synergistic effects. []

Q5: What are the practical implications of understanding the role of 5-Methyl-4-octanol in palm weevil ecology?

A5: This knowledge forms the basis for developing effective pest management strategies against Rhynchophorus cruentatus, a significant pest of palm trees. [] Pheromone-based traps utilizing synthetic 5-Methyl-4-octanol can be deployed to monitor weevil populations, track their spread, and potentially reduce their numbers through mass trapping, thus protecting valuable palm crops. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine](/img/structure/B1606580.png)